molecular formula C17H12O7 B580735 Erythrinin H CAS No. 1616592-62-1

Erythrinin H

Cat. No.: B580735
CAS No.: 1616592-62-1
M. Wt: 328.276
InChI Key: KYWPNBDUOWOKKV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that isoflavonoids, the class of compounds to which erythrinin h belongs, exhibit a wide range of biological activities, including antimicrobial properties

Mode of Action

The exact mode of action of this compound remains unclear due to limited research. Isoflavonoids, in general, are known to interact with various cellular targets, leading to a multitude of effects. They can modulate the activity of enzymes, interact with receptors, and influence cell signaling pathways . The specific interactions of this compound with its targets warrant further investigation.

Biochemical Pathways

Isoflavonoids are known to influence a variety of biochemical pathways due to their diverse biological activities . More research is required to elucidate the specific pathways affected by this compound.

Result of Action

Extracts from species of erythrina, from which this compound is derived, have been found to exhibit curare-like neuromuscular blocking activities . These effects are caused by alkaloids present in the extracts

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Erythrinin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified isoflavonoid derivatives with enhanced pharmacological properties .

Comparison with Similar Compounds

  • Genistein
  • Wighteone
  • Alpinumisoflavone
  • Dimethylalpinumisoflavone
  • 8-Prenilerithrinin C
  • Erisenegalensein E

Comparison: Erythrinin H is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Compared to similar compounds, this compound has shown higher efficacy in scavenging free radicals and inhibiting inflammatory pathways .

Properties

IUPAC Name

3,8-dihydroxy-1,9-dimethoxy-[1]benzofuro[2,3-b]chromen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-21-11-5-8-10(6-9(11)19)23-17-14(8)16(20)15-12(22-2)3-7(18)4-13(15)24-17/h3-6,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWPNBDUOWOKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C3=C(O2)OC4=CC(=C(C=C43)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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